Product packaging for 2-(2-Bromothiophen-3-yl)ethan-1-ol(Cat. No.:CAS No. 111881-86-8)

2-(2-Bromothiophen-3-yl)ethan-1-ol

Cat. No.: B3081983
CAS No.: 111881-86-8
M. Wt: 207.09 g/mol
InChI Key: XSJNRKCAVIWOGV-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) Heterocycle Chemistry in Organic Synthesis

Thiophene, with the chemical formula C₄H₄S, is an aromatic heterocyclic compound that serves as a cornerstone in organic synthesis. derpharmachemica.comsciensage.info Its structure, analogous to benzene (B151609), allows it to undergo a variety of substitution reactions, making it a versatile building block for more complex molecules. researchgate.net The sulfur atom in the ring influences its electronic properties, rendering it electron-rich and highly reactive. nih.gov Thiophenes are found in some natural products and are key components in many pharmaceuticals, agrochemicals, and materials for organic electronics. researchgate.netnih.gov The synthesis of the thiophene ring itself can be achieved through several named reactions, including the Paal-Knorr and Gewald reactions, which have been refined over the years to allow for the introduction of a wide range of substituents. derpharmachemica.comnih.gov

Academic Significance of Halogenated Thiophene Scaffolds in Chemical Research

The introduction of halogen atoms onto the thiophene ring dramatically expands its synthetic utility and modulates its physicochemical properties. Halogenated thiophenes are crucial intermediates in cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net The presence of a halogen, such as bromine, provides a reactive handle for introducing new functional groups, thereby enabling the construction of complex molecular architectures.

Furthermore, halogenation influences the electronic nature of the thiophene ring, which is a key consideration in the design of organic semiconductors and other electronic materials. rsc.org The specific halogen and its position on the ring can fine-tune the material's properties, such as its charge carrier mobility and solid-state packing. rsc.orgresearchgate.net In medicinal chemistry, halogenated thiophenes are explored for their potential to enhance the biological activity of drug candidates through mechanisms like halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. nih.gov

Structural and Regiochemical Context of 2-(2-Bromothiophen-3-yl)ethan-1-ol within Thiophene Derivatives

The bromine atom at the 2-position is susceptible to various chemical transformations, including metal-catalyzed cross-coupling reactions and lithiation, which can be used to introduce a wide range of other functional groups. The ethan-1-ol side chain at the 3-position offers another site for chemical modification. For instance, the hydroxyl group can be oxidized to a ketone or an aldehyde, or it can be converted into an ether or an ester. The proximity of these two functional groups can also lead to intramolecular reactions, providing pathways to novel heterocyclic systems.

Historical Trajectories and Contemporary Advancements in Thiophene-Ethanol Analogues Research

Research into thiophene-ethanol analogues has evolved significantly over time. Early studies often focused on the fundamental synthesis and reactivity of these compounds. For example, the synthesis of 2-thiopheneethanol (B144495) and its derivatives has been explored through various routes, including the Heck reaction followed by selective reduction, starting from 2-bromothiophene (B119243). google.com

More recently, research has shifted towards the application of these compounds in various fields. In medicinal chemistry, thiophene-ethanol derivatives are being investigated as scaffolds for the development of new therapeutic agents. For instance, they have been incorporated into molecules designed as Ebola virus entry inhibitors. nih.govacs.org In materials science, the unique electronic and optical properties of thiophene-based molecules are being harnessed to create novel organic electronic materials. The ability to functionalize the thiophene ring and the ethanol (B145695) side chain allows for the fine-tuning of these properties for specific applications.

Contemporary research also focuses on developing more efficient and stereoselective synthetic methods for producing thiophene-ethanol analogues. Catalytic asymmetric synthesis, for example, is being employed to create chiral thiophene-ethanol derivatives with high enantiomeric purity, which is crucial for their application in pharmacology and as chiral ligands in catalysis. acs.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound111881-86-8C₆H₇BrOS207.09Bromine at 2-position, ethanol at 3-position. chiralen.combldpharm.com
1-(2-Bromothiophen-3-yl)ethan-1-one137272-68-5C₆H₅BrOS205.07Precursor to the alcohol, with a ketone group. nih.gov
2-Thiopheneethanol5402-55-1C₆H₈OS128.19The parent compound without the bromine substituent.
(1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol1344933-95-4C₆H₇BrOS207.09A regioisomer with a chiral center.
2-Bromo-1-(thiophen-3-yl)ethanone34851-03-5C₆H₅BrOS205.07Isomeric ketone precursor. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrOS B3081983 2-(2-Bromothiophen-3-yl)ethan-1-ol CAS No. 111881-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromothiophen-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-5(1-3-8)2-4-9-6/h2,4,8H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJNRKCAVIWOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 2 2 Bromothiophen 3 Yl Ethan 1 Ol

Reactivity at the Bromine-Substituted Thiophene (B33073) Ring

The presence of a bromine atom on the thiophene ring is the principal site for modifications to the heterocyclic core. The C-Br bond at the 2-position of the thiophene ring can be selectively targeted to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. Unlike typical SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism. wikipedia.org The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The subsequent elimination of the leaving group restores the aromaticity of the ring.

For halogenated thiophenes, SNAr reactions are generally more facile than on their benzene (B151609) analogs due to the ability of the sulfur atom to stabilize the intermediate. uoanbar.edu.iq However, the reaction typically requires the presence of strong electron-withdrawing groups on the thiophene ring to proceed efficiently. uoanbar.edu.iqnih.gov In the case of 2-(2-Bromothiophen-3-yl)ethan-1-ol, the absence of such activating groups renders direct nucleophilic substitution at the bromine-substituted carbon challenging under standard SNAr conditions. The electron-donating nature of the alkyl alcohol substituent further deactivates the ring towards nucleophilic attack.

A more effective strategy for functionalizing the C-Br bond is through halogen-metal exchange, which converts the relatively unreactive aryl bromide into a highly reactive organometallic species. nih.govstackexchange.com Lithiation, typically using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is a common method for this transformation. nih.govtcnj.edu The reaction proceeds rapidly at low temperatures (e.g., -78 °C) to replace the bromine atom with a lithium atom, generating a thienyllithium intermediate. stackexchange.comtcnj.edunih.gov

This lithiated species is a potent nucleophile and can react with a wide array of electrophiles. For instance, quenching the reaction with deuterium (B1214612) oxide (D₂O) would introduce a deuterium atom, while reaction with an aldehyde or ketone would yield a new alcohol. nih.gov For 3-bromothiophene, t-BuLi is often considered the reagent of choice due to its high reactivity and ability to minimize side reactions. researchgate.net However, the presence of the acidic hydroxyl proton in this compound complicates this reaction, as the organolithium reagent would first deprotonate the alcohol. This necessitates the use of at least two equivalents of the lithiating agent or protection of the alcohol group prior to the halogen-metal exchange. nih.gov An alternative approach involves the use of a combination of a Grignard reagent like i-PrMgCl and n-BuLi, which can facilitate the exchange even in the presence of acidic protons under non-cryogenic conditions. nih.gov

Table 1: Common Lithiation Reagents and Conditions for Halogen-Metal Exchange

Reagent Typical Conditions Notes
n-Butyllithium (n-BuLi) THF, -78 °C Commonly used, but can sometimes lead to side products. researchgate.net
tert-Butyllithium (t-BuLi) THF, -78 °C Highly reactive and often provides cleaner reactions. Using two equivalents can prevent side reactions by eliminating the t-BuBr byproduct. researchgate.net
Lithium diisopropylamide (LDA) THF, -70 °C Generally less effective for halogen-metal exchange on bromothiophenes and may cause deprotonation at other positions. researchgate.netresearchgate.net
i-PrMgCl / n-BuLi THF, 0 °C to -20 °C A mixed-metal system that can be effective in the presence of acidic protons, avoiding the need for a protecting group. nih.gov

Palladium and nickel-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for functionalizing aryl halides, including 2-bromothiophenes. nih.govjcu.edu.authermofisher.com These reactions allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions with high functional group tolerance. thermofisher.comnih.govyoutube.com

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. thermofisher.com It is widely used for creating biaryl structures.

Heck Coupling: An aryl bromide is coupled with an alkene to form a substituted alkene, catalyzed by a palladium species. patsnap.comgoogle.comlibretexts.org

Stille Coupling: This involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by palladium. jcu.edu.au

Negishi Coupling: An organozinc reagent is coupled with the aryl bromide, typically catalyzed by palladium or nickel. thermofisher.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

These catalytic cycles generally involve three key steps: oxidative addition of the aryl bromide to the metal center (e.g., Pd(0)), transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. thermofisher.comyoutube.com Nickel catalysts are also highly effective, particularly for cross-electrophile coupling reactions, and can offer different reactivity and selectivity compared to palladium. nih.govyoutube.comnih.gov For instance, nickel catalysis has been successfully employed for the coupling of 2-chloropyridines with alkyl bromides. nih.gov These methods provide a robust platform for elaborating the structure of this compound by introducing a diverse range of substituents onto the thiophene ring. nih.gov

Table 2: Examples of Palladium and Nickel-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ C-C
Heck Alkene Pd(OAc)₂, PPh₃, Et₃N C-C
Stille Ar-Sn(Bu)₃ Pd(PPh₃)₄ C-C
Negishi R-ZnX Pd(PPh₃)₄ or Ni(dppe)Cl₂ C-C
Buchwald-Hartwig R₂NH Pd₂(dba)₃, BINAP, NaOt-Bu C-N

Transformations Involving the Hydroxyl Group

The primary alcohol functionality of this compound is amenable to a variety of standard organic transformations.

The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, non-aqueous reagents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. libretexts.org More modern and often preferred methods utilize reagents like Dess-Martin periodinane (DMP), which operates under neutral conditions and often provides higher yields. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(2-Bromothiophen-3-yl)acetic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid), or sodium chlorite (B76162) (NaClO₂) catalyzed by TEMPO. nsf.govwikipedia.org The reaction proceeds via the intermediate aldehyde, which is rapidly hydrated and further oxidized. libretexts.orgnsf.gov

Table 3: Selective Oxidation of the Primary Alcohol Group

Target Product Reagent(s) Typical Conditions
2-(2-Bromothiophen-3-yl)acetaldehyde Pyridinium chlorochromate (PCC) CH₂Cl₂, Room Temp
2-(2-Bromothiophen-3-yl)acetaldehyde Dess-Martin periodinane (DMP) CH₂Cl₂, Room Temp
2-(2-Bromothiophen-3-yl)acetic acid Potassium permanganate (KMnO₄) Basic aqueous solution, heat
2-(2-Bromothiophen-3-yl)acetic acid Sodium chlorite (NaClO₂), TEMPO, NaClO CH₃CN/phosphate buffer

The hydroxyl group can be readily converted into other functional groups like esters and ethers, which can alter the molecule's physical properties or serve as protecting groups. medcraveonline.comchemicalbook.com

Esterification: The alcohol can be reacted with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine (B92270) provides a high-yielding route to the corresponding ester.

Etherification: The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a standard method for forming ethers. Other derivatizations include the formation of silyl (B83357) ethers (e.g., by reacting with trimethylsilyl (B98337) chloride) which are often used as protecting groups for the alcohol functionality during other synthetic steps. chemicalbook.com

Conversion of Hydroxyl to Other Functionalities via Leaving Group Chemistry

The primary hydroxyl group in this compound can be readily converted into a variety of other functional groups. A common strategy involves a two-step process: first, the transformation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution. This approach significantly broadens the synthetic utility of the starting material.

Common leaving groups that can be formed from the alcohol include tosylates, mesylates, and halides. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into the corresponding tosylate. Similarly, methanesulfonyl chloride (MsCl) can be used to form the mesylate. These sulfonate esters are excellent leaving groups and can be displaced by a wide range of nucleophiles.

Alternatively, the hydroxyl group can be directly replaced by a halogen. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloro or bromo derivative, 2-bromo-3-(2-chloroethyl)thiophene and 2-bromo-3-(2-bromoethyl)thiophene, respectively. These halogenated intermediates are themselves versatile precursors for further functionalization.

The table below summarizes some common transformations of the hydroxyl group in this compound.

Reagent(s)Product Functional GroupLeaving Group
p-Toluenesulfonyl chloride (TsCl), pyridineTosylate (-OTs)Tosylate
Methanesulfonyl chloride (MsCl), triethylamineMesylate (-OMs)Mesylate
Thionyl chloride (SOCl₂)Chloride (-Cl)N/A
Phosphorus tribromide (PBr₃)Bromide (-Br)N/A

Regioselective and Chemoselective Functionalization Strategies

A key aspect of the chemistry of this compound is the ability to selectively functionalize one of the two reactive sites: the C-Br bond at the 2-position of the thiophene ring and the hydroxyl group of the ethyl side chain.

Chemoselectivity is often achieved by choosing reagents that preferentially react with one functional group over the other. For instance, reactions that are specific to alcohols, such as esterification or etherification, can be carried out while leaving the bromo group intact. Conversely, organometallic coupling reactions, which are discussed in the next section, can be performed to selectively target the C-Br bond.

Regioselectivity primarily pertains to reactions involving the thiophene ring. The bromine atom at the 2-position directs the regiochemistry of many reactions. For example, in metal-halogen exchange reactions, the lithium or magnesium reagent will form at the 2-position. This regioselectivity is crucial for the controlled synthesis of 2,3-disubstituted thiophenes.

Protection strategies can also be employed to enhance chemoselectivity. The hydroxyl group can be protected using a variety of protecting groups, such as silyl ethers (e.g., TBDMS) or acetals. With the hydroxyl group masked, a wider range of reactions can be performed on the bromo-substituted thiophene ring without interference from the alcohol. Subsequent deprotection then reveals the hydroxyl group for further transformations.

Organometallic Reactions and Catalyst Systems for Further Derivatization

The presence of the bromine atom on the thiophene ring makes this compound an excellent substrate for a variety of organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the bromo-thiophene with a boronic acid or boronate ester. A typical catalyst system consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the thiophene ring.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between the bromo-thiophene and a terminal alkyne. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 2-alkynyl-3-(2-hydroxyethyl)thiophenes. The catalyst system typically includes a palladium(0) or palladium(II) catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine.

Stille Coupling: In a Stille coupling, the bromo-thiophene is reacted with an organostannane reagent in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the thiophene ring by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Metal-Halogen Exchange: Treatment of this compound with a strong base, such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride), can lead to metal-halogen exchange. This forms a highly reactive organolithium or organomagnesium intermediate at the 2-position of the thiophene ring. These intermediates can then be quenched with a variety of electrophiles to introduce new substituents. It is often necessary to protect the hydroxyl group prior to performing metal-halogen exchange to prevent side reactions.

The table below provides a summary of common organometallic reactions for the derivatization of this compound.

Reaction NameCoupling PartnerCatalyst System (Examples)Product Type
Suzuki CouplingBoronic acid/esterPd(PPh₃)₄, K₂CO₃Biaryl, alkyl-aryl
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-thiophene
Stille CouplingOrganostannanePd(PPh₃)₄Biaryl, vinyl-thiophene
Heck CouplingAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃NAlkenyl-thiophene
Metal-Halogen ExchangeN/A (forms organometallic)n-BuLi or i-PrMgCl2-Lithiated or 2-Magnesiated thiophene

These organometallic transformations highlight the synthetic potential of this compound as a versatile platform for the construction of functionalized thiophene derivatives for various applications in materials science and medicinal chemistry.

Mechanistic Investigations in Transformations of 2 2 Bromothiophen 3 Yl Ethan 1 Ol

Elucidation of Reaction Mechanisms in Cross-Coupling Processes Involving Bromothiophenes

Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and bromothiophenes are common substrates in these transformations. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govcolab.ws

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the bromothiophene to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) species.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the palladium(0) catalyst and allows it to re-enter the catalytic cycle. This step forms the new carbon-carbon bond.

Cross-Coupling Reaction Organometallic Reagent Key Mechanistic Steps
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids or esters)Oxidative addition, Transmetalation, Reductive elimination
Stille Coupling Organotin compounds (organostannanes)Oxidative addition, Transmetalation, Reductive elimination
Sonogashira Coupling Terminal alkynes (in the presence of a copper co-catalyst)Oxidative addition, Transmetalation (from copper acetylide), Reductive elimination

Mechanistic Aspects of Selective Reduction and Addition Reactions

The presence of both a bromo substituent and a primary alcohol in 2-(2-Bromothiophen-3-yl)ethan-1-ol presents opportunities for selective transformations. The mechanisms of these reactions are highly dependent on the choice of reagents and reaction conditions.

Selective Reduction:

The selective reduction of either the bromo group or the alcohol functionality can be achieved by carefully selecting the reducing agent. For instance, catalytic hydrogenation might reduce the bromo group while leaving the alcohol intact, proceeding through a mechanism involving oxidative addition of the C-Br bond to the catalyst surface followed by hydrogenolysis. Conversely, specific oxidizing agents can convert the alcohol to an aldehyde or carboxylic acid without affecting the bromo-substituent.

Addition Reactions:

The double bonds within the thiophene (B33073) ring can, under certain conditions, undergo addition reactions. Electrophilic addition would proceed via the formation of a cationic intermediate (a thiophenium ion), where the regioselectivity is governed by the stability of the intermediate. Nucleophilic addition to the thiophene ring is less common due to the ring's electron-rich nature but can be facilitated by the presence of strong electron-withdrawing groups. dalalinstitute.com

Transformation Reagent/Condition Likely Mechanistic Pathway
Debromination Catalytic Hydrogenation (e.g., Pd/C, H₂)Oxidative addition of C-Br to catalyst surface, followed by hydrogenolysis.
Alcohol Oxidation Mild oxidizing agents (e.g., PCC)Formation of a chromate (B82759) ester followed by elimination.
Electrophilic Addition Strong electrophilesFormation of a resonance-stabilized thiophenium ion intermediate. dalalinstitute.com

Studies on Regioselectivity, Stereoselectivity, and Chemo-selectivity in Functionalization Pathways

Achieving selectivity is a cornerstone of modern organic synthesis. slideshare.netyoutube.com In the functionalization of this compound, several types of selectivity are pertinent. nih.govmdpi.com

Regioselectivity: This refers to the preferential reaction at one site over another. For instance, in electrophilic substitution reactions on the thiophene ring, the position of substitution is directed by the existing substituents. The bromo and the hydroxyethyl (B10761427) groups will influence the electron density of the ring, thereby directing incoming electrophiles to specific positions.

Stereoselectivity: While the parent molecule is achiral, reactions involving the side chain or the creation of new chiral centers can be stereoselective. For example, the reduction of a ketone derived from the alcohol could be designed to favor the formation of one enantiomer over the other using a chiral reducing agent.

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. slideshare.netyoutube.com For example, a cross-coupling reaction could be performed at the C-Br bond without affecting the alcohol, or the alcohol could be acylated without reacting with the thiophene ring. This is often achieved by choosing reagents that are specific for a particular functional group. slideshare.net

Selectivity Type Example Transformation Controlling Factors
Regioselectivity Electrophilic Aromatic SubstitutionDirecting effects of the bromo and hydroxyethyl substituents on the thiophene ring. nih.gov
Stereoselectivity Asymmetric reduction of a corresponding ketoneUse of chiral catalysts or reagents.
Chemoselectivity Suzuki coupling at the C-Br bondThe choice of a palladium catalyst and reaction conditions that favor oxidative addition at the C-Br bond over interaction with the alcohol. slideshare.netmdpi.com

Catalytic Cycles and Ligand Effects in Organometallic Transformations

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center play a crucial role in determining the catalyst's activity and selectivity. mit.edu The nature of the ligand can influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

For instance, electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the rate of oxidative addition and promote reductive elimination. The choice of ligand can also influence the regioselectivity of the reaction by sterically blocking certain reaction sites. The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is a well-established paradigm in organometallic chemistry.

Influence of Solvent Systems and Reaction Parameters on Mechanism and Yield

The solvent in which a reaction is conducted is not merely an inert medium but can profoundly influence the reaction mechanism and, consequently, the yield and selectivity. researchgate.netrsc.org Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to different extents. nih.govrsc.org

For example, in Suzuki couplings, a mixture of an organic solvent like dioxane and water is often used. nih.gov Water can play a role in the transmetalation step by facilitating the transfer of the organic group from the boronic acid. nih.gov Other reaction parameters, such as temperature and the concentration of reactants and catalysts, also have a significant impact. Higher temperatures can increase reaction rates but may also lead to side reactions and reduced selectivity.

Parameter Influence on Mechanism and Yield
Solvent Polarity Can affect the rates of ionic steps in the mechanism. Polar solvents can stabilize charged intermediates and transition states. researchgate.netnih.gov
Solvent Proticity Protic solvents can act as proton donors or acceptors, potentially participating in the reaction mechanism.
Temperature Generally increases reaction rates, but can also decrease selectivity if competing reaction pathways have similar activation energies.
Concentration Can influence the reaction order and the relative rates of unimolecular versus bimolecular steps.

Computational and Theoretical Chemistry Studies on 2 2 Bromothiophen 3 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Key Parameters from Electronic Structure Calculations:

ParameterExpected Theoretical Value/ObservationSignificance
Dipole Moment A significant dipole moment is expected due to the presence of electronegative bromine and oxygen atoms. The calculated value would likely be in the range of 2-3 Debye. epstem.netIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic Charges The bromine and oxygen atoms would exhibit negative Mulliken charges, while the adjacent carbon and hydrogen atoms would show positive charges. The sulfur atom in the thiophene (B33073) ring would also carry a partial charge.Reveals the charge distribution across the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich thiophene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed over the entire molecule, including the bromine atom. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and electronic excitation properties. epstem.netA smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals is crucial for predicting the outcomes of chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) The MEP map would show regions of negative potential around the bromine and oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential would be located around the hydrogen atoms of the ethanol (B145695) group and the thiophene ring. epstem.netVisually represents the charge distribution and is a useful tool for predicting intermolecular interactions and reaction sites.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling can be used to investigate the mechanisms of key chemical transformations involving 2-(2-bromothiophen-3-yl)ethan-1-ol. This involves mapping the potential energy surface for a given reaction to identify the minimum energy reaction pathway and the associated transition states.

For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution of the bromine atom, are common reactions for this type of molecule. Theoretical calculations can determine the activation energies for these transformations, providing insights into their feasibility and kinetics.

Transition state theory, combined with computational methods, allows for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. researchgate.net Analysis of the vibrational frequencies of the transition state structure would reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. iosrjournals.org This information is critical for confirming the identity of a true transition state and for understanding the dynamics of the chemical reaction.

Prediction of Reactivity Patterns and Selectivity Preferences

The electronic and structural information obtained from quantum chemical calculations can be used to predict the reactivity patterns and selectivity of this compound. Fukui functions, for example, are a powerful tool derived from DFT that can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. d-nb.info

For this compound, the thiophene ring is expected to be susceptible to electrophilic substitution. The directing effects of the bromo and 3-(2-hydroxyethyl) substituents would influence the regioselectivity of such reactions. Theoretical calculations can predict the most likely position for substitution by comparing the energies of the possible intermediates. mdpi.com The bromine atom itself is a potential site for nucleophilic attack, particularly in reactions involving organometallic reagents.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethan-1-ol side chain allows for multiple conformations of this compound. Conformational analysis, through systematic rotation of the dihedral angles of the side chain, can identify the most stable conformers. nih.gov The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Key Dihedral Angles for Conformational Analysis:

Dihedral AngleDescriptionExpected Stable Conformations
C(thiophene)-C(thiophene)-C(ethyl)-C(ethyl)Rotation around the bond connecting the thiophene ring and the ethyl group.Staggered conformations are generally more stable than eclipsed conformations.
C(thiophene)-C(ethyl)-C(ethyl)-ORotation around the C-C bond of the ethanol side chain.Gauche and anti conformations would be the most stable.
C(ethyl)-C(ethyl)-O-HRotation around the C-O bond.The orientation of the hydroxyl hydrogen will influence intramolecular hydrogen bonding possibilities.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the molecule over time, MD can explore the different accessible conformations and the transitions between them, offering insights into the molecule's flexibility and behavior in different environments.

Spectroscopic Property Simulations and Interpretation

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra.

Simulated Spectroscopic Data:

SpectroscopyPredicted Features
¹H and ¹³C NMR Chemical shifts for the protons and carbons in the thiophene ring and the ethanol side chain can be calculated. These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule and its derivatives. nmrdb.orgchemicalbook.com
Infrared (IR) and Raman The vibrational frequencies corresponding to the various functional groups (O-H stretch, C-H stretch, C-Br stretch, thiophene ring vibrations) can be calculated. iosrjournals.orgnih.gov These simulated spectra can be used to assign the peaks in experimental spectra and to understand the vibrational modes of the molecule.

The accuracy of these simulations depends on the level of theory and basis set used. For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. iosrjournals.org

Applications of 2 2 Bromothiophen 3 Yl Ethan 1 Ol in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

The strategic placement of the bromo and ethanol (B145695) functionalities on the thiophene (B33073) core makes 2-(2-Bromothiophen-3-yl)ethan-1-ol an ideal starting material for constructing fused heterocyclic ring systems. Thiophene and its derivatives are known to be key components in various biologically active and materially significant fused rings, such as thienopyridines and thienothiophenes. nih.govnih.govrsc.org

The ethanol side chain can be readily oxidized to an aldehyde or carboxylic acid. This new functionality, in concert with the adjacent bromo group, sets the stage for intramolecular cyclization reactions to form a second ring fused to the thiophene core. For example, oxidation of the alcohol to an aldehyde, followed by reaction with an amine, can lead to an imine intermediate. Subsequent intramolecular Heck-type coupling or other palladium-catalyzed C-N bond-forming reactions can then afford thieno[3,2-b]pyridine (B153574) derivatives. chegg.com Thienopyridine skeletons are of considerable interest in medicinal chemistry and materials science. nih.govchegg.com

Furthermore, the alcohol can be converted into other functional groups, such as an amine or a thiol, which can then participate in cyclization. The reaction of thiophene diketones in an acidic medium to yield cyclocondensation products demonstrates the propensity of thiophene derivatives to form fused systems. nih.gov A similar strategy could be employed using derivatives of this compound. A large-scale synthesis of thieno[3,2-b]thiophene (B52689) has been reported using 2-(2-thienyl)ethanol, highlighting the utility of the ethanol side chain in forming such fused systems. rsc.org

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Precursors

Heterocyclic System Synthetic Strategy Potential Application
Thieno[2,3-b]pyridine Intramolecular cyclization via C-N or C-C bond formation. nih.gov Pharmaceutical inhibitors (e.g., Pim-1 kinase). nih.gov
Thieno[2,3-c]pyridine Multi-step synthesis involving Pomeranz-Fritsch reaction. nih.gov Pharmaceutical and material sciences. nih.gov
Thieno[3,2-b]thiophene Catalytic vapor-phase reaction or dilithiation. rsc.org Organic electronics, conducting materials.

Building Block for Advanced Materials and Conjugated Polymers

Thiophene-based monomers are fundamental building blocks for conjugated polymers, which are central to the development of advanced materials for organic electronics. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The this compound molecule is a prime candidate for incorporation into such polymers.

The bromine atom on the thiophene ring serves as a handle for various cross-coupling reactions, which are the cornerstone of modern polymer synthesis. jcu.edu.au Methods like Stille, Suzuki, and Kumada coupling reactions can be used to link bromothiophene units together or with other aromatic monomers, leading to the formation of a conjugated polymer backbone. jcu.edu.au The presence of the ethanol group offers an additional site for modification, allowing for the tuning of the polymer's properties, such as solubility and processability, which are critical for device fabrication. For instance, the alcohol can be esterified with a long alkyl chain to enhance solubility in common organic solvents. jcu.edu.au

Patents have been filed that list this compound as a reactant in the synthesis of novel conjugated polymers. chiralen.com The development of polymers containing ethynylene-thiophene units and other complex structures underscores the continuous search for new monomers to create materials with tailored electronic and optical properties. mdpi.com The synthesis of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) via electrochemical polymerization of a related monomer further illustrates how functionalized thiophenes are used to create electroactive polymer films. redalyc.org

Table 2: Role of Thiophene Derivatives in Conjugated Polymers

Polymer Type Role of Thiophene Monomer Key Synthetic Reactions
Polythiophenes Forms the conjugated backbone, responsible for charge transport. Stille Coupling, Suzuki Coupling, Electrochemical Polymerization. jcu.edu.auredalyc.org
Donor-Acceptor Copolymers Acts as the electron-rich (donor) unit in the polymer chain. Sonogashira Coupling, Stille Coupling. mdpi.com

Intermediate in the Preparation of Advanced Pharmaceutical Synthons

The thiophene ring is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs. As such, functionalized thiophenes like this compound are valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com The compound provides a platform to construct more complex molecules that can interact with biological targets.

Its utility is explicitly noted in patent literature, where it is cited as an intermediate in the synthesis of spirotricyclic APOL1 inhibitors, which are being investigated for potential therapeutic applications. chiralen.com The term "synthon" refers to a building block that represents a key fragment of a target drug molecule. The dual functionality of this compound allows it to be elaborated in multiple directions. The bromo group can be replaced via cross-coupling to introduce aryl or other heterocyclic groups, while the alcohol can be converted into an ether, ester, or amine to interact with specific pockets in a target enzyme or receptor.

Many important pharmaceutical intermediates are based on thiophene. mallakchemicals.comsudarshanpharma.com For example, 3-Bromothiophene is listed as an important raw material for pharmaceutical APIs. mallakchemicals.com The synthesis of drugs like the antithrombotic agent Tiemonium methosulfate involves thiophene-containing intermediates. sudarshanpharma.com The structural features of this compound make it a suitable precursor for creating analogues of such drugs or for discovering new chemical entities.

Table 3: Thiophene-Based Intermediates in Pharmaceuticals

Intermediate Type Associated Drug Class or Example Reference
Spirotricyclic APOL1 Inhibitors Investigational drugs chiralen.com
Thienopyridine Derivatives Antithrombotic agents (e.g., Ticlopidine, Clopidogrel) mallakchemicals.com
Thiazole-carboxamides Kinase inhibitors (e.g., Dasatinib) sudarshanpharma.com

Role in the Development of Novel Synthetic Methodologies and Chemical Transformations

The development of new, efficient, and selective chemical reactions is a fundamental goal of organic chemistry. Substrates with multiple, distinct functional groups, such as this compound, are excellent tools for testing and refining these new methodologies.

The presence of both an aryl bromide (C(sp²)-Br) and a primary alcohol (-OH) allows for the exploration of chemoselectivity. For example, a new catalytic system could be designed to promote a cross-coupling reaction at the C-Br bond while leaving the alcohol group untouched, or vice-versa. This is crucial for building molecular complexity in a controlled manner, avoiding the need for cumbersome protection-deprotection steps.

The compound is a suitable substrate for a variety of palladium-catalyzed reactions, including direct arylation, which is considered a greener alternative to traditional cross-coupling methods that require organometallic intermediates. jcu.edu.au Researchers developing new ligands or catalysts for Heck, Suzuki, or Sonogashira reactions could use this molecule to evaluate the efficiency and selectivity of their systems. For instance, a patent describes a process for synthesizing 2-thiopheneethanol (B144495) derivatives from 2-bromothiophene (B119243) using a Heck reaction followed by selective reduction, showcasing the industrial relevance of such transformations. google.com The study of unexpected reactions, such as the ring-opening of oxetanes under bromination conditions, also contributes to the discovery of novel transformations. researchgate.net

Q & A

What are the optimized synthetic routes for 2-(2-Bromothiophen-3-yl)ethan-1-ol, and how are intermediates characterized?

Advanced Research Focus :
The synthesis typically involves bromination of thiophene derivatives followed by hydroxylation. Key intermediates like 2-(5-bromothiophen-3-yl)ethanone may be characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%) . Challenges include minimizing side reactions (e.g., over-bromination), which can be mitigated by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.05 substrate-to-brominating agent).

How can single-crystal X-ray diffraction resolve ambiguities in the structural determination of bromothiophene derivatives?

Advanced Research Focus :
SHELX programs (e.g., SHELXL) are critical for refining crystal structures. For example, the orthorhombic system (space group P212121) of a related compound showed unit cell parameters a = 9.366 Å, b = 15.843 Å, c = 16.145 Å . Data collection with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R = 0.033 can resolve positional disorder in the bromothiophene ring. Discrepancies in bond angles (e.g., C–S–Br = 119.80°) may indicate torsional strain .

What factors influence the stability of this compound under varying pH and temperature?

Basic Research Focus :
The compound is sensitive to hydrolysis in alkaline conditions (pH > 9) due to the labile C–Br bond. Stability studies using HPLC-MS show degradation products like thiophene-3-ethanol under accelerated conditions (40°C, 75% RH) . Storage at –20°C in amber vials with desiccants is recommended to prevent photolytic decomposition.

How can structure-activity relationship (SAR) studies guide the design of bioactive bromothiophene analogs?

Advanced Research Focus :
Modifications at the ethanolic hydroxyl group (e.g., esterification) or thiophene substitution (e.g., adding electron-withdrawing groups) enhance binding to targets like β2-adrenoceptors. Computational docking (AutoDock Vina) paired with IC₅₀ assays revealed that 3-nitro substitution increases affinity by 2.3-fold compared to the parent compound .

What spectroscopic techniques are most effective for distinguishing positional isomers in bromothiophene derivatives?

Basic Research Focus :
2D NMR (COSY, HSQC) is critical for differentiating 2- vs. 5-bromothiophene isomers. For example, coupling constants (J = 3.5–4.2 Hz) in ¹H NMR and distinct chemical shifts in ¹³C NMR (e.g., C-2 at δ 128.5 ppm vs. C-5 at δ 132.1 ppm) resolve regioisomeric ambiguity . Conflicting data from IR (C–Br stretch at 560 cm⁻¹) and MS ([M]+ m/z = 222) should be cross-validated with X-ray crystallography .

What safety protocols are essential for handling this compound in high-throughput screening?

Basic Research Focus :
Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory due to acute oral toxicity (LD₅₀ = 250 mg/kg in rats) . Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with 10% sodium thiosulfate. Occupational exposure limits (OELs) should not exceed 1 ppm over 8 hours .

How can computational modeling predict the reactivity of bromothiophene derivatives in cross-coupling reactions?

Advanced Research Focus :
DFT calculations (e.g., B3LYP/6-311+G**) predict activation energies for Suzuki-Miyaura couplings. For example, the C–Br bond dissociation energy (BDE = 68 kcal/mol) correlates with reaction rates in Pd-catalyzed systems . MD simulations (NAMD) further validate steric effects from substituents on the thiophene ring, which impact catalytic turnover (TOF = 120–450 h⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.